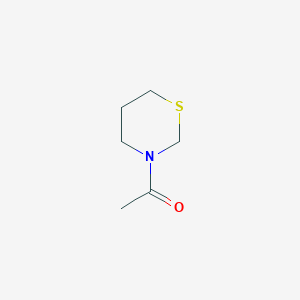
N-acetyltetrahydro-1,3-thiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyltetrahydro-1,3-thiazine (NATHT) is a heterocyclic organic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a derivative of tetrahydrothiophene and is known for its unique chemical structure and properties. NATHT has been extensively studied for its potential use in various scientific research applications, including medicinal chemistry, drug discovery, and pharmacology.
Mechanism Of Action
The mechanism of action of N-acetyltetrahydro-1,3-thiazine is not well understood, but it is believed to act as a modulator of various biological pathways. N-acetyltetrahydro-1,3-thiazine has been shown to interact with various proteins and enzymes in the body, which can lead to changes in cellular signaling and gene expression. These changes can ultimately lead to the therapeutic effects of N-acetyltetrahydro-1,3-thiazine.
Biochemical And Physiological Effects
N-acetyltetrahydro-1,3-thiazine has been shown to have various biochemical and physiological effects in the body. For example, N-acetyltetrahydro-1,3-thiazine has been shown to have antioxidant properties, which can help to reduce oxidative stress and inflammation in the body. N-acetyltetrahydro-1,3-thiazine has also been shown to have neuroprotective effects, which can help to prevent or slow the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using N-acetyltetrahydro-1,3-thiazine in lab experiments is its unique chemical structure, which allows for the synthesis of various derivatives with different properties. This makes N-acetyltetrahydro-1,3-thiazine a valuable starting material for drug discovery research. However, one of the limitations of using N-acetyltetrahydro-1,3-thiazine in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are several future directions for research on N-acetyltetrahydro-1,3-thiazine. One potential area of research is the development of new derivatives of N-acetyltetrahydro-1,3-thiazine with improved properties for drug discovery research. Another potential area of research is the investigation of the potential therapeutic applications of N-acetyltetrahydro-1,3-thiazine in various disease states, including neurodegenerative diseases, cancer, and cardiovascular disease. Additionally, further research is needed to better understand the mechanism of action of N-acetyltetrahydro-1,3-thiazine and its effects on cellular signaling and gene expression.
Synthesis Methods
The synthesis of N-acetyltetrahydro-1,3-thiazine is a complex process that involves several steps. The most commonly used method for synthesizing N-acetyltetrahydro-1,3-thiazine is the reaction between tetrahydrothiophene and acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction leads to the formation of N-acetyltetrahydro-1,3-thiazine, which can be further purified by various techniques such as chromatography.
Scientific Research Applications
N-acetyltetrahydro-1,3-thiazine has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of N-acetyltetrahydro-1,3-thiazine is in medicinal chemistry, where it is used as a starting material for the synthesis of various drugs. N-acetyltetrahydro-1,3-thiazine is also used in drug discovery research to identify new drug targets and to develop new drugs with improved efficacy and safety profiles.
properties
CAS RN |
118515-26-7 |
|---|---|
Product Name |
N-acetyltetrahydro-1,3-thiazine |
Molecular Formula |
C6H11NOS |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
1-(1,3-thiazinan-3-yl)ethanone |
InChI |
InChI=1S/C6H11NOS/c1-6(8)7-3-2-4-9-5-7/h2-5H2,1H3 |
InChI Key |
CMYIVEGIWYRBNF-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCSC1 |
Canonical SMILES |
CC(=O)N1CCCSC1 |
synonyms |
2H-1,3-Thiazine, 3-acetyltetrahydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



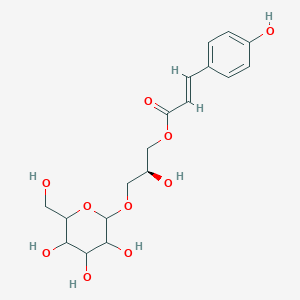
![8-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B40403.png)
![N-[1-(furan-2-yl)ethyl]hydroxylamine](/img/structure/B40406.png)
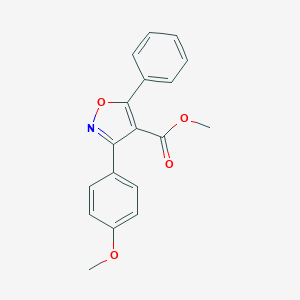
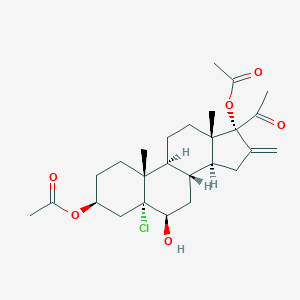
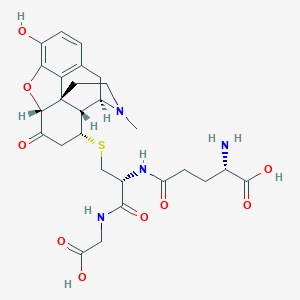
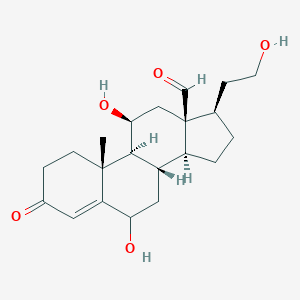

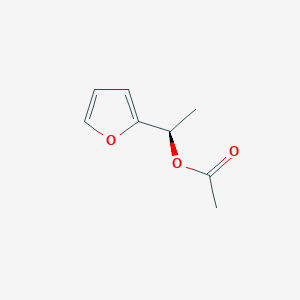


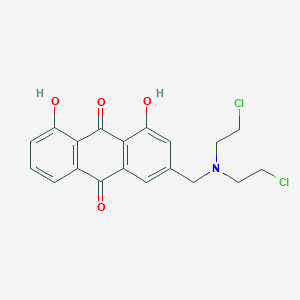

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)